

Synthesis of 13-Dehydroxyindaconitine Derivatives for SAR Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588465

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Introduction

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses a complex and rigid polycyclic skeleton, making it an intriguing scaffold for medicinal chemistry. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and anticancer agent. However, the therapeutic development of aconitine-type alkaloids is often hampered by their inherent toxicity. To unlock the full therapeutic potential of **13-Dehydroxyindaconitine**, the synthesis and biological evaluation of novel derivatives are crucial for establishing robust Structure-Activity Relationships (SAR). This document provides detailed application notes and protocols for the semi-synthesis of **13-Dehydroxyindaconitine** derivatives and summarizes the expected SAR based on studies of closely related aconitine analogs.

Core Structure

The core structure of **13-Dehydroxyindaconitine** serves as the starting point for derivatization. Key functional groups amenable to modification include the C8-acetate, the C14-benzoate, and the N-ethyl group.

Data Presentation: Structure-Activity Relationship (SAR) Insights from Aconitine Analogs

While specific quantitative data for **13-Dehydroxyindaconitine** derivatives are not yet available in the public domain, extensive research on analogous aconitine compounds provides valuable insights into the likely SAR. The following tables summarize the anti-inflammatory and anticancer activities of various C8- and C14-modified aconitine derivatives, which can guide the design of novel **13-Dehydroxyindaconitine** analogs.

Table 1: Anti-inflammatory Activity of Aconitine Derivatives

Compound	Modification	Assay	IC50 (µg/mL)	Reference
Aconitine	-	LPS-induced NO production in RAW264.7 cells	>100	[1]
Benzoylaconine	C8-deacetylation	LPS-induced NO production in RAW264.7 cells	38.71	[1]
Aconine	C8-deacetylation, C14-debenzoylation	LPS-induced NO production in RAW264.7 cells	>100	[1]
Derivative 33	C8-deacetylation, C14-modification	IL-6 production in RAW264.7 macrophages	29.60	[1]
Derivative 34	C8-deacetylation, C14-modification	IL-6 production in RAW264.7 macrophages	18.87	[1]
Derivative 35	C8-deacetylation, C14-modification	IL-6 production in RAW264.7 macrophages	25.39	[1]

Table 2: Anticancer Activity of Aconitine Derivatives

Compound	Modification	Cell Line	IC50 (μM)	Reference
Aconitine	-	MCF-7 (Breast Cancer)	>60	[1]
Aconitine	-	A549 (Lung Cancer)	>60	[1]
Aconitine	-	HCT-15 (Colon Cancer)	>60	[1]
Aconitine Linoleate (24o)	C8-ester modification	MCF-7/ADR (Drug-resistant Breast Cancer)	7.02	[1]
Aconitine Linoleate (24o)	C8-ester modification	CMT-7364 (Canine Mammary Carcinoma)	8.14	[1]
bis[O-(14-benzoylaconine-8-yl)]suberate	Dimeric C8-ester	MCF-7 (Breast Cancer)	4-28	[2]
bis[O-(14-benzoylaconine-8-yl)]suberate	Dimeric C8-ester	HCT-15 (Colon Cancer)	4-28	[2]

Key SAR Observations from Aconitine Analogs:

- **C8-Position:** The C8-acetyl group is crucial for toxicity. Its hydrolysis to a hydroxyl group (as in benzoylaconine) significantly reduces toxicity while often retaining or enhancing anti-inflammatory activity.[3][4] Esterification at C8 with long-chain fatty acids or dicarboxylic acids can lead to potent anticancer compounds.[2][5]
- **C14-Position:** The C14-benzoyl group is also a key contributor to toxicity.[6] Modification or removal of this group can modulate biological activity.
- **N-Ethyl Group:** The N-ethyl group can be modified to alter the polarity and pharmacological properties of the molecule. N-deethylation followed by acylation can lead to derivatives with

altered activity profiles.

Experimental Protocols

The following are generalized protocols for the semi-synthesis of **13-Dehydroxyindaconitine** derivatives based on established methods for other aconitine alkaloids. Researchers should optimize these protocols for the specific substrate and desired product.

Protocol 1: Selective C8-Deacetylation of 13-Dehydroxyindaconitine

Objective: To selectively hydrolyze the C8-acetyl group to yield C8-hydroxyl-**13-dehydroxyindaconitine** (a benzoyl-13-dehydroxyindaconine analog).

Materials:

- **13-Dehydroxyindaconitine**
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol (MeOH)
- Water
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- Dissolve **13-Dehydroxyindaconitine** (1 equivalent) in methanol in a round-bottom flask.

- Add a solution of NaOH or KOH (1.1 equivalents) in water to the flask.
- Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired C8-deacetylated derivative.

Protocol 2: Esterification of C8-Hydroxyl-13-dehydroxyindaconitine

Objective: To introduce new ester functionalities at the C8 position.

Materials:

- C8-hydroxyl-**13-dehydroxyindaconitine** (from Protocol 1)
- Carboxylic acid or Acyl chloride of choice (1.5 equivalents)
- Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 equivalents) - if starting from a carboxylic acid
- 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
- Triethylamine (TEA) or Pyridine (2 equivalents) - if starting from an acyl chloride
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure (using a carboxylic acid and DCC):

- Dissolve C8-hydroxyl-**13-dehydroxyindaconitine** (1 equivalent), the desired carboxylic acid (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add DCC (1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Protocol 3: N-Deethylation and N-Acylation

Objective: To modify the N-ethyl group.

Materials:

- **13-Dehydroxyindaconitine**
- Von Braun reagent (Cyanogen bromide - Caution: Highly Toxic) or other N-dealkylation reagents.

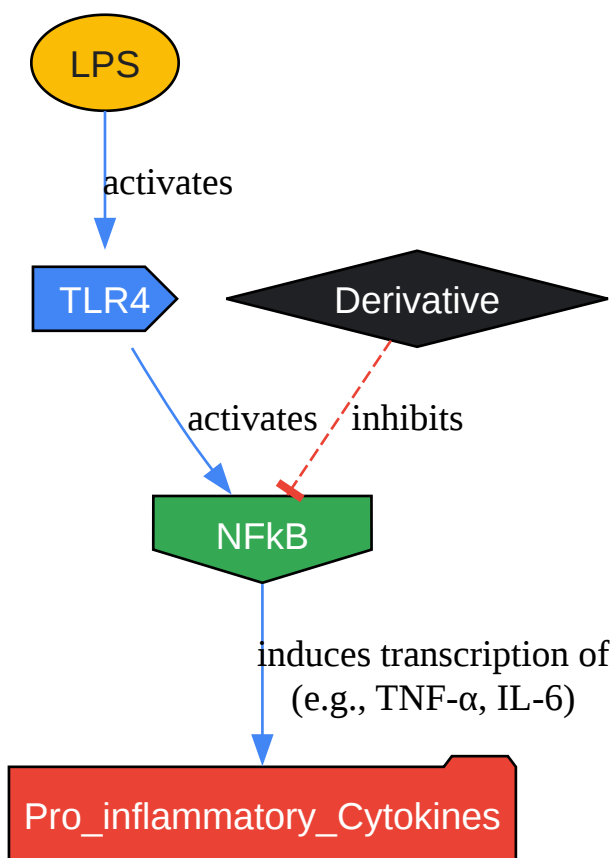
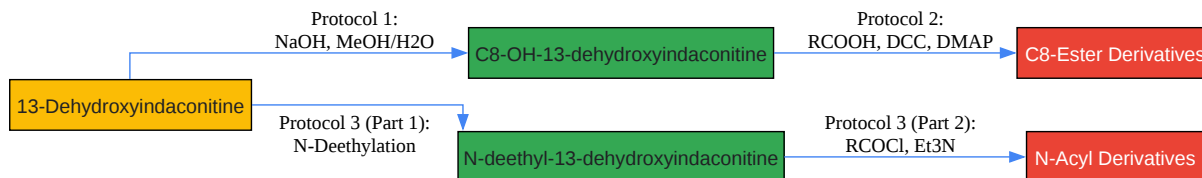
- Acyl chloride or anhydride of choice
- Base (e.g., Triethylamine)
- Appropriate solvents (e.g., Chloroform, DCM)

Procedure (Conceptual - Requires specialized handling):

- N-Deethylation (e.g., using Von Braun reaction): This reaction is hazardous and should be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. The reaction of **13-Dehydroxyindaconitine** with cyanogen bromide would yield an N-cyano-N-deethyl derivative, which can then be hydrolyzed to the secondary amine.
- N-Acylation: The resulting N-deethyl-**13-dehydroxyindaconitine** can be acylated using a variety of acylating agents (acyl chlorides, anhydrides) in the presence of a base like triethylamine to yield the desired N-acyl derivatives.

Mandatory Visualizations

Synthetic Workflow Diagram



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